Methyl 3-phenylfuran-2-carboxylate
Overview
Description
Methyl 3-phenylfuran-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a phenyl group at the 3-position and a carboxylate ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-phenylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with methyl 2-furoate in the presence of a palladium catalyst. This reaction proceeds via a Heck coupling mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Heck coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Key parameters include the choice of solvent, temperature, and the concentration of the catalyst .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-phenylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylate derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Electrophilic substitution reactions typically use reagents such as bromine or nitric acid.
Major Products:
Oxidation: Furan-2,3-dicarboxylate derivatives.
Reduction: Methyl 3-phenylfuran-2-carbinol.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Methyl 3-phenylfuran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: It is used in the production of polymers and other materials with specific chemical properties
Mechanism of Action
The mechanism by which methyl 3-phenylfuran-2-carboxylate exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Methyl furan-2-carboxylate: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Dimethyl furan-2,5-dicarboxylate: Contains additional carboxylate groups, leading to increased polarity and different applications.
Uniqueness: Methyl 3-phenylfuran-2-carboxylate is unique due to the presence of both a phenyl group and a carboxylate ester group on the furan ring. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
methyl 3-phenylfuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-12(13)11-10(7-8-15-11)9-5-3-2-4-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUSDJQPBORFOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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